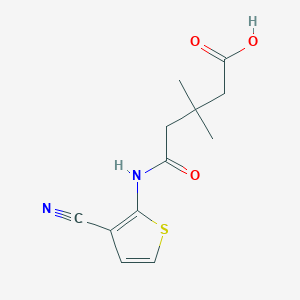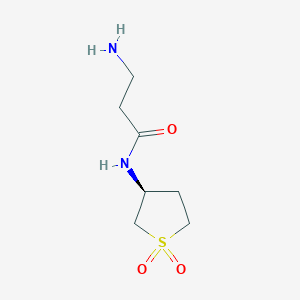
(S)-3-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group, a propanamide moiety, and a tetrahydrothiophene ring with a sulfone group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring.
Introduction of the Sulfone Group: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group, resulting in the formation of 1,1-dioxidotetrahydrothiophene.
Attachment of the Propanamide Moiety: The propanamide group is introduced through a series of reactions, including amide bond formation.
Introduction of the Amino Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to yield higher oxidation state derivatives.
Reduction: Reduction reactions can be performed to convert the sulfone group back to a sulfide or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant chemicals.
Wirkmechanismus
The mechanism of action of (S)-3-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-Amino-N-(1,1-dioxidotetrahydrothiophen-2-yl)propanamide: A similar compound with a different position of the sulfone group.
(S)-3-Amino-N-(1,1-dioxidotetrahydrothiophen-4-yl)propanamide: Another isomer with the sulfone group at a different position.
(S)-3-Amino-N-(tetrahydrothiophen-3-yl)propanamide: A compound without the sulfone group, providing a comparison of the effects of the sulfone moiety.
Uniqueness
(S)-3-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is unique due to the presence of the sulfone group, which imparts distinct chemical and biological properties. The position of the sulfone group also plays a crucial role in determining the compound’s reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C7H14N2O3S |
|---|---|
Molekulargewicht |
206.27 g/mol |
IUPAC-Name |
3-amino-N-[(3S)-1,1-dioxothiolan-3-yl]propanamide |
InChI |
InChI=1S/C7H14N2O3S/c8-3-1-7(10)9-6-2-4-13(11,12)5-6/h6H,1-5,8H2,(H,9,10)/t6-/m0/s1 |
InChI-Schlüssel |
MUISNVNUYNBDOK-LURJTMIESA-N |
Isomerische SMILES |
C1CS(=O)(=O)C[C@H]1NC(=O)CCN |
Kanonische SMILES |
C1CS(=O)(=O)CC1NC(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


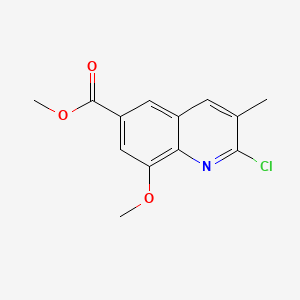

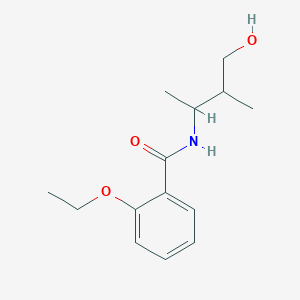
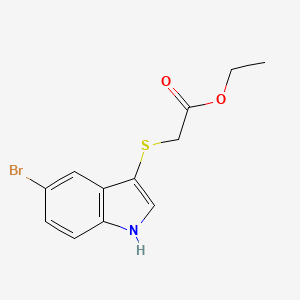
![methyl (4Z)-2-methyl-4-{[5-({[(4-methylphenyl)sulfonyl]amino}methyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B14908143.png)
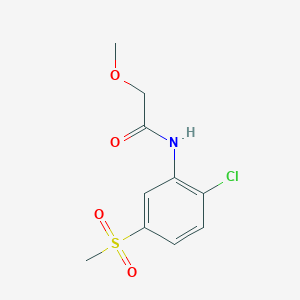
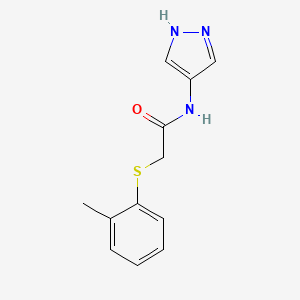
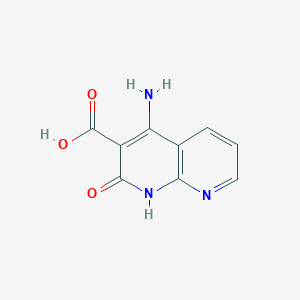

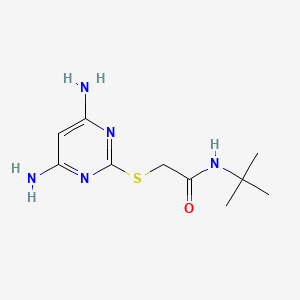

![1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one](/img/structure/B14908177.png)
![Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14908180.png)
